molecular formula C₃₅H₆₄NO₁₆P B128733 Oleandomycin phosphate CAS No. 7060-74-4

Oleandomycin phosphate

Cat. No. B128733
CAS RN: 7060-74-4
M. Wt: 785.9 g/mol
InChI Key: RLPCJGKQKFMBEI-JWNQHVKNSA-N
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Description

Oleandomycin phosphate is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. It is structurally related to erythromycin and is known to be effective against a variety of bacterial infections. The biosynthesis of oleandomycin involves several gene clusters that encode for polyketide synthase, glycosyltransferases, and resistance mechanisms .

Synthesis Analysis

The synthesis of oleandomycin involves a type I polyketide synthase subunit, as indicated by the presence of a large open reading frame in the oleandomycin producer Streptomyces antibioticus . Additionally, genes involved in the biosynthesis of the deoxysugars l-oleandrose and d-olivose, which are attached to the oleandomycin aglycone, have been identified and expressed in recombinant strains, demonstrating the enzymatic activities required for their biosynthesis .

Molecular Structure Analysis

The molecular structure of oleandomycin has been elucidated using two-dimensional NMR methods, including 1H-1H and 13C-1H COSY NMR, and DEPT NMR in D2O solution. This has allowed for the determination of all signals in the 1H- and 13C NMR spectra of oleandomycin and its derivatives .

Chemical Reactions Analysis

Oleandomycin undergoes various chemical reactions during its biosynthesis and inactivation. Glycosyltransferases are involved in the modification of oleandomycin, with different enzymes showing specificity for oleandomycin or its glycosylated forms . The inactivation process of oleandomycin phosphate preparations involves hydrolysis by the glycoside bonds and cleavage of the epoxide ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oleandomycin and its phosphate derivative have been studied through the isolation of biologically inactive components that accumulate during storage, providing insights into the stability and degradation pathways of the antibiotic . Additionally, the interaction between oleandomycin and the OleB ATP-binding cassette transporter, which is involved in the antibiotic's secretion, has been characterized, revealing the effects of ATP and Mg2+ ions on the transporter's conformation and stability .

Relevant Case Studies

A case study involving the total synthesis of oleandolide, the aglycon of oleandomycin, has been reported. This synthesis was achieved through asymmetric crotylation reactions and a Pd(0)-catalyzed cross-coupling reaction, followed by epoxidation and deprotection steps to complete the synthesis of oleandolide . This study provides valuable insights into the synthetic strategies that can be employed to create oleandomycin derivatives.

Scientific Research Applications

Biosynthesis and Enzymatic Properties

  • Oleandomycin Biosynthetic Pathway : A study by Rodríguez et al. (2001) detailed the functional analysis of OleY l-Oleandrosyl 3-O-Methyltransferase, a gene involved in Oleandomycin's biosynthesis in Streptomyces antibioticus. The study explored the enzyme's role in converting precursors into methylated derivatives, contributing to understanding Oleandomycin's biosynthetic pathway (Rodríguez et al., 2001).

  • Macrolide Glycosylation : Quirós et al. (2000) identified the oleD gene in Streptomyces antibioticus, coding for a macrolide glycosyltransferase that transfers glucose to various macrolides, including Oleandomycin. This study highlights the enzyme's role in the glycosylation process, which is crucial for Oleandomycin's bioactivity (Quirós et al., 2000).

  • Gene Identification for Biosynthesis : Aguirrezabalaga et al. (2000) conducted a study identifying genes involved in the biosynthesis of l-Oleandrose and l-Olivose in Oleandomycin's production. This research contributed to understanding the complex genetic mechanisms behind Oleandomycin's production (Aguirrezabalaga et al., 2000).

Applications in Drug Synthesis and Analysis

  • Combinatorial Biosynthesis : Rodriguez et al. (2000) explored generating hybrid elloramycin analogs using genes from both anthracycline-type and macrolide biosynthetic pathways, including those from Oleandomycin's production. This study represents a significant step in developing novel drug analogs through combinatorial biosynthesis (Rodriguez et al., 2000).

  • Polyketide Synthase and P-450 Oxidase Study : Shah et al. (2000) investigated the gene cluster encoding the deoxyoleandolide polyketide synthase (OlePKS) involved in Oleandomycin production. The study's findings offer insights into the polyketide synthase's role and potential applications in studying macrolide antibiotics (Shah et al., 2000).

  • Engineered Glycosyltransferase for Drug Synthesis : Research by Zhu et al. (2018) utilized an engineered Oleandomycin glycosyltransferase to synthesize Camptothecin-10-O-glucoside. This study highlights the potential of using Oleandomycin-related enzymes for synthesizing novel drug compounds (Zhu et al., 2018).

Safety And Hazards

Oleandomycin phosphate is classified as having acute toxicity (Category 2, Oral), and is fatal if swallowed . It is moderately toxic by ingestion and subcutaneous routes . When heated to decomposition, it emits toxic fumes of POx and NOx .

Future Directions

While specific future directions for Oleandomycin phosphate are not mentioned in the search results, the ongoing need for new antibiotics due to increasing antibiotic resistance is a significant factor driving research in this field .

properties

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO12.H3O4P/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-5(2,3)4/h16-31,34,37-39H,12-15H2,1-11H3;(H3,1,2,3,4)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPCJGKQKFMBEI-UOBLTHIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64NO16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleandomycin phosphate

CAS RN

7060-74-4
Record name Oleandomycin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7060-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleandomycin phosphate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleandomycin phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLEANDOMYCIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8681H0C27P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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